

4-(2-Hydroxyethyl)benzaldehyde CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(2-Hydroxyethyl)benzaldehyde

Cat. No.: B140590

[Get Quote](#)

An In-Depth Technical Guide to 4-(2-Hydroxyethyl)benzaldehyde

CAS Number: 163164-47-4

This technical guide provides a comprehensive overview of **4-(2-Hydroxyethyl)benzaldehyde**, a versatile chemical intermediate with significant applications in research and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.

Chemical and Physical Properties

4-(2-Hydroxyethyl)benzaldehyde is a derivative of benzaldehyde that features both a reactive aldehyde group and a hydrophilic hydroxyethyl group.^[1] These functional groups make it a valuable building block in the synthesis of more complex molecules.^[1]

Property	Value	Source
CAS Number	163164-47-4	[1] [2] [3] [4]
Molecular Formula	C ₉ H ₁₀ O ₂	[1] [2]
Molecular Weight	150.17 g/mol	[1] [2] [3]
Appearance	Pale-yellow to Yellow-brown Liquid	[4]
Purity	≥95%	[2] [4]
Boiling Point	294.8±15.0 °C at 760 mmHg	
Density	1.1±0.1 g/cm ³	
Flash Point	124.2±13.0 °C	
InChI Key	VNVVFVYCFVNBMII- UHFFFAOYSA-N	[3]
Storage Temperature	2-8 °C	[4]

Synthesis and Purification

Several synthetic routes to **4-(2-Hydroxyethyl)benzaldehyde** have been explored, including the oxidation of a primary benzylic alcohol and nucleophilic substitution reactions.[\[1\]](#) A common and well-documented method involves the deprotection of a protected precursor.

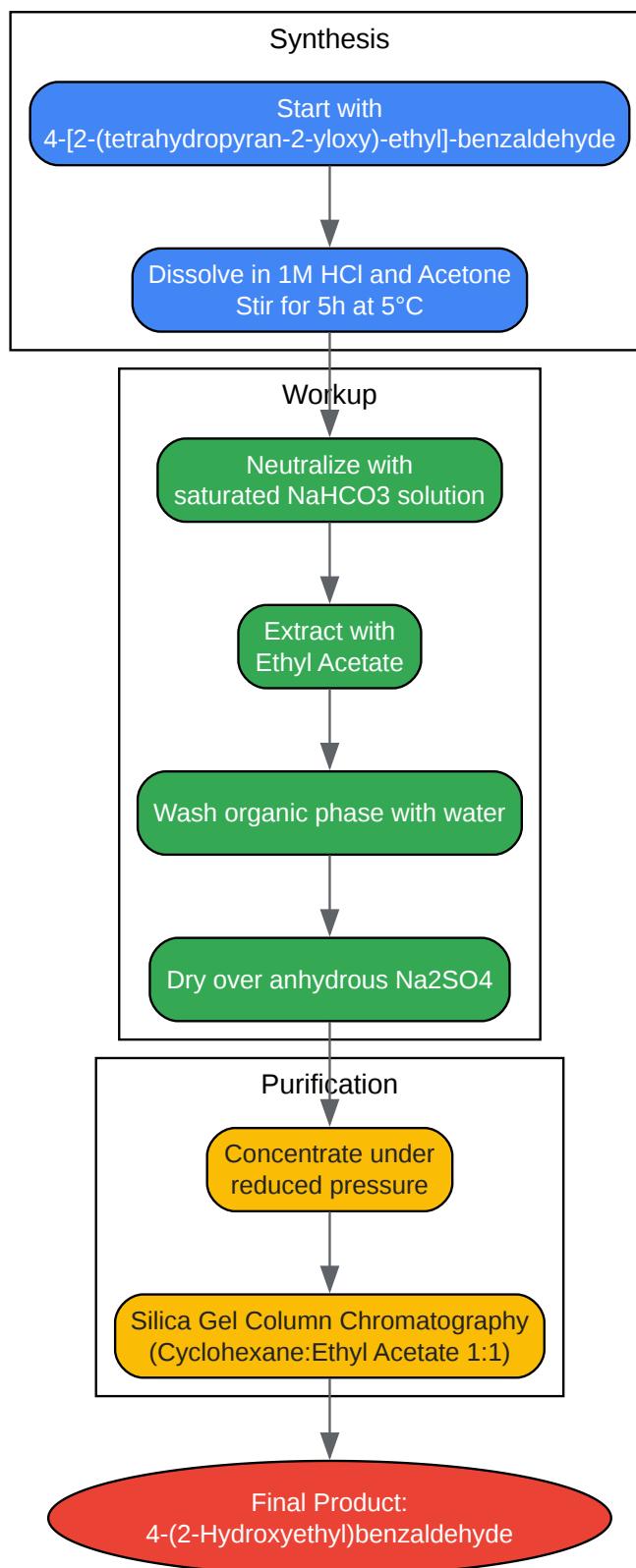
Experimental Protocol: Synthesis via Deprotection

This protocol details the synthesis of **4-(2-Hydroxyethyl)benzaldehyde** from its tetrahydropyran (THP) protected precursor, 4-[2-(tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde.

Materials:

- 4-[2-(tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde (11.95 mmol, 2.8 g)
- 1 M Hydrochloric acid (48 mL)
- Acetone (60 mL)

- Saturated sodium bicarbonate solution (140 mL)
- Ethyl acetate
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Cyclohexane
- Petroleum ether


Procedure:

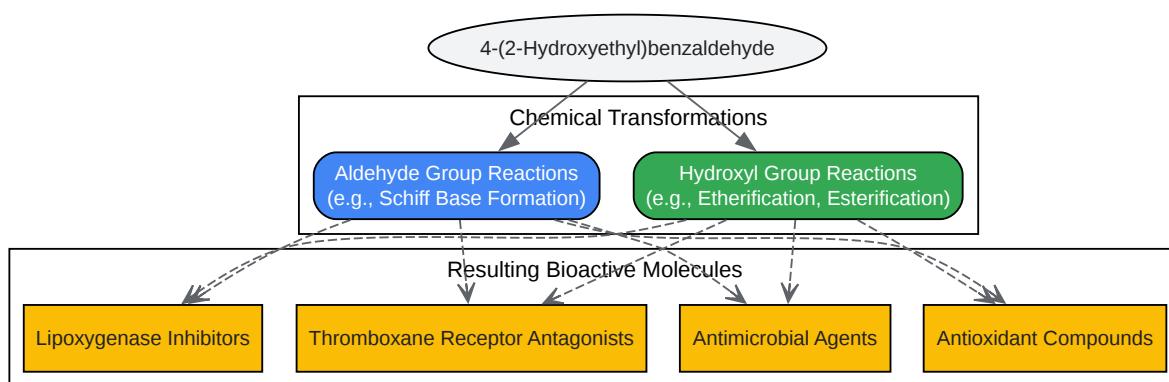
- Dissolve 2.8 g (11.95 mmol) of 4-[2-(tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde in a mixture of 48 mL of 1 M hydrochloric acid and 60 mL of acetone.
- Stir the reaction mixture for 5 hours at 5 °C.[\[2\]](#)
- Upon completion of the reaction, add 140 mL of saturated sodium bicarbonate solution to neutralize the acid.[\[2\]](#)
- Extract the aqueous mixture with ethyl acetate.
- Combine the organic phases, wash three times with water, and dry over anhydrous sodium sulfate.[\[2\]](#)
- Concentrate the dried organic phase under reduced pressure.
- Purify the crude product by silica gel column chromatography using a 1:1 mixture of cyclohexane and ethyl acetate as the eluent.[\[2\]](#)
- The final product, **4-(2-Hydroxyethyl)benzaldehyde**, is obtained with a typical yield of around 72.4%.[\[2\]](#)

Product Characterization:

- Molecular Formula: C₉H₁₀O₂

- Molecular Weight: 150.17 g/mol
- Mass Spectrometry: $(M+H)^+$ calculated: 151; measured: 151[2]
- Rf value: 0.52 (silica gel, petroleum ether/ethyl acetate 1:1)[2]

[Click to download full resolution via product page](#)

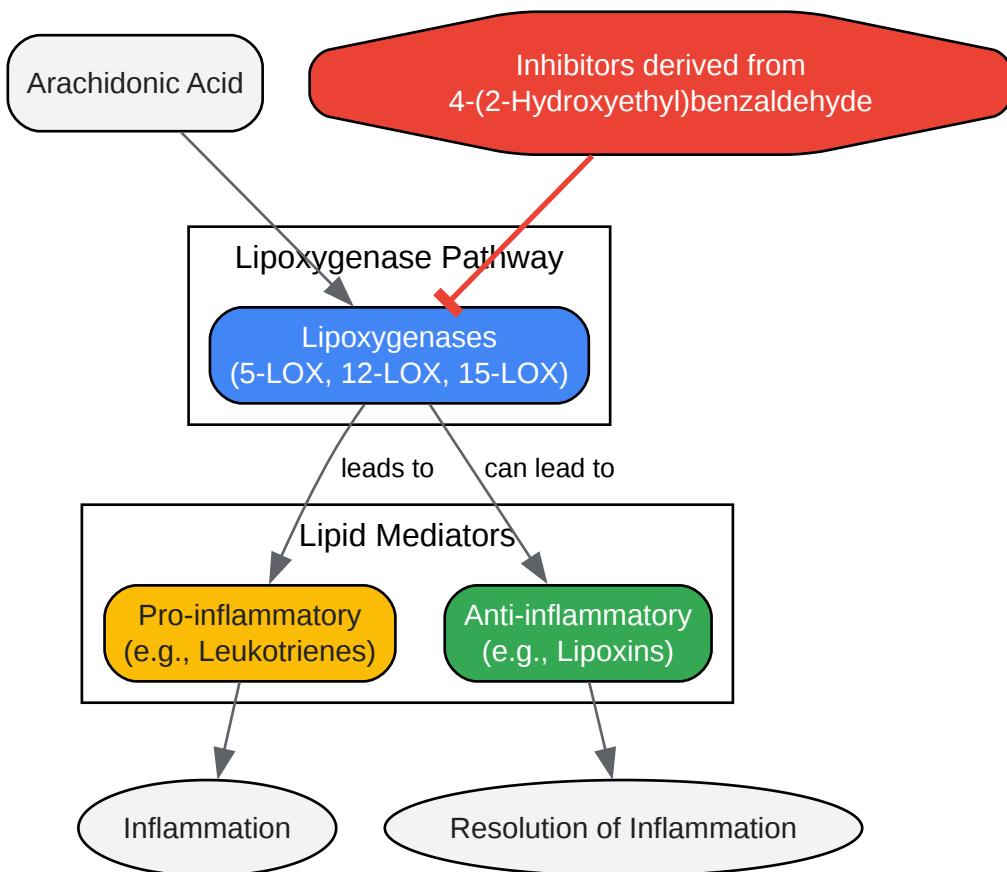

Synthesis and Purification Workflow

Applications in Drug Development

4-(2-Hydroxyethyl)benzaldehyde is a key intermediate in medicinal chemistry due to its versatile structure, which allows for the synthesis of a wide range of bioactive molecules.^[1] Derivatives have shown potential as antioxidant, anti-inflammatory, and antimicrobial agents.^[1]

Building Block for Bioactive Molecules

The aldehyde functional group can readily undergo reactions such as condensation to form Schiff bases, while the hydroxyl group can be modified to introduce other functionalities. This dual reactivity makes it a valuable starting material for creating libraries of compounds for drug screening.


[Click to download full resolution via product page](#)

Role as a Chemical Intermediate

Inhibitors of the Lipoxygenase Pathway

A significant area of research involving **4-(2-Hydroxyethyl)benzaldehyde** is the development of lipoxygenase (LOX) inhibitors.^[1] Lipoxygenases are enzymes that play a crucial role in the metabolism of polyunsaturated fatty acids, such as arachidonic acid, leading to the production of lipid mediators involved in inflammation.^[5] By inhibiting these enzymes, derivatives of **4-(2-Hydroxyethyl)benzaldehyde** can potentially modulate inflammatory responses, making them promising candidates for treating inflammatory diseases and some cancers.^[1]

The lipoxygenase pathway is a key component of the inflammatory cascade. Arachidonic acid is converted by different lipoxygenase isoforms (e.g., 5-LOX, 12-LOX, 15-LOX) into hydroperoxyeicosatetraenoic acids (HPETEs), which are then further metabolized to pro-inflammatory leukotrienes or anti-inflammatory lipoxins.^[5] Inhibitors derived from **4-(2-Hydroxyethyl)benzaldehyde** can target these enzymes, thereby reducing the production of pro-inflammatory mediators.

[Click to download full resolution via product page](#)

Simplified Lipoxygenase Signaling Pathway

Conclusion

4-(2-Hydroxyethyl)benzaldehyde is a chemical compound of significant interest to the scientific and drug development communities. Its versatile structure, with two reactive functional groups, makes it an ideal starting material for the synthesis of a wide array of novel compounds. Its demonstrated utility in the creation of lipoxygenase inhibitors highlights its potential for the development of new therapeutics for inflammatory and other diseases. The

detailed synthetic and purification protocols, combined with an understanding of its applications, provide a solid foundation for researchers to utilize this compound in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(2-Hydroxyethyl)benzaldehyde | 163164-47-4 | Benchchem [benchchem.com]
- 2. 4-(2-Hydroxyethyl)benzaldehyde | 163164-47-4 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN102731327A - Preparation method of 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde - Google Patents [patents.google.com]
- 5. Untangling the web of 5-lipoxygenase-derived products from a molecular and structural perspective: the battle between pro- and anti-inflammatory lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-(2-Hydroxyethyl)benzaldehyde CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b140590#4-2-hydroxyethyl-benzaldehyde-cas-number\]](https://www.benchchem.com/product/b140590#4-2-hydroxyethyl-benzaldehyde-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com